molecular formula C16H19N3O4S B2413370 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034454-47-0

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2413370
CAS No.: 2034454-47-0
M. Wt: 349.41
InChI Key: GIYIBQCCMJZLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-19-14(12-3-2-4-13(12)18-19)10-17-24(20,21)11-5-6-15-16(9-11)23-8-7-22-15/h5-6,9,17H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYIBQCCMJZLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, mechanisms of action, and related case studies.

Chemical Structure

The compound features a unique structure that includes a tetrahydrocyclopenta[c]pyrazole moiety and a sulfonamide group. Its IUPAC name is indicative of its intricate arrangement and functional groups that may influence its biological properties.

Biological Activity Overview

Recent studies have indicated that derivatives of tetrahydrocyclopenta[c]pyrazoles exhibit significant biological activities, particularly as N-type calcium channel blockers (Cav2.2 channels), which are crucial targets in chronic pain management . The specific compound under discussion may share similar properties due to structural similarities with other active compounds in this class.

  • Calcium Channel Blockade : The primary mechanism appears to involve the inhibition of N-type calcium channels. This action is critical for modulating neurotransmitter release and pain signaling pathways.
  • Inhibition of Pain Pathways : In vivo studies using rat models have demonstrated that certain derivatives can reduce pain responses significantly . This suggests that the compound could have therapeutic implications for pain relief.

Case Studies and Experimental Data

A notable study investigated various substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as potential Cav2.2 blockers. One compound exhibited significant efficacy in a rat model of chronic pain induced by complete Freund's adjuvant (CFA), highlighting the potential for similar compounds to provide analgesic effects .

Study ReferenceCompound TestedBiological ActivityModel Used
Tetrahydrocyclopenta[c]pyrazolesN-type calcium channel blockadeRat CFA model

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the cyclopentane structure and the sulfonamide group can influence the potency and selectivity of the compound against calcium channels. Understanding these relationships is vital for optimizing the design of new analogs with enhanced efficacy and reduced side effects.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been screened for their ability to inhibit the proliferation of human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) cells. These studies suggest a promising avenue for developing new anticancer agents based on this scaffold .

Anti-inflammatory Properties
The sulfonamide group in this compound is known for its anti-inflammatory properties. Research indicates that compounds containing sulfonamide moieties can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This makes them potential candidates for treating inflammatory diseases .

Antimicrobial Activity
Some derivatives of the compound have shown antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. This application is particularly relevant in the context of rising antibiotic resistance .

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest that it may act through multiple pathways including modulation of enzyme activity and interaction with specific receptors involved in disease processes .

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Inflammation Models : In vivo studies using animal models of inflammation showed that compounds with similar structures effectively reduced markers of inflammation and improved clinical symptoms associated with inflammatory diseases .

Material Science Applications

Polymer Chemistry
The unique structural features of this compound have led to its exploration in polymer synthesis. Its ability to act as a building block in creating functional polymers could lead to advancements in materials with tailored properties for specific applications such as drug delivery systems or smart materials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how is structural validation performed?

  • Methodology :

  • Synthesis : A one-pot two-step reaction (similar to , and 4) can be adapted using a cyclopenta[c]pyrazole core and sulfonamide coupling. Key steps include:

Cyclization of the tetrahydrocyclopenta[c]pyrazole precursor under acidic conditions.

Sulfonylation of the dihydrobenzo[b][1,4]dioxine moiety using sulfonic acid derivatives.

  • Validation : Use multinuclear NMR (1H, 13C) to confirm regiochemistry and purity. HRMS (High-Resolution Mass Spectrometry) is critical for verifying molecular weight accuracy (e.g., discrepancies ≤ 0.001 Da) .
  • Purity assessment : Column chromatography (silica gel, gradient elution) coupled with HPLC (≥95% purity threshold) is recommended to isolate the compound and remove byproducts.

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) across synthesis batches?

  • Methodology :

  • Batch comparison : Analyze variations in solvent choice (e.g., DMSO vs. CDCl3), temperature, and impurities using 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Dynamic effects : Investigate tautomerism or conformational flexibility (common in sulfonamides and heterocycles) via variable-temperature NMR or DFT calculations .
  • Contamination checks : Use IR spectroscopy to identify residual solvents (e.g., DMF, THF) or unreacted intermediates that may alter spectral profiles .

Advanced Research Questions

Q. What strategies can improve the yield and scalability of the sulfonamide coupling step?

  • Methodology :

  • Catalyst optimization : Screen Pd/Cu catalysts (e.g., Buchwald-Hartwig conditions) or enzymatic sulfonylation to enhance regioselectivity and reduce side reactions .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reaction kinetics and solubility. highlights solvent polarity as critical for yield in analogous heterocyclic systems.
  • Scale-up considerations : Implement flow chemistry for safer handling of exothermic steps and improved mixing efficiency .

Q. How can computational methods predict the compound’s reactivity and biological target interactions?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Align with , where similar sulfonamides showed affinity for metabolic targets .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization .
  • ADMET profiling : Utilize SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, BBB permeability) and prioritize in vitro assays .

Q. What experimental designs are recommended for evaluating the compound’s biological activity in disease models?

  • Methodology :

  • In vitro screening : Conduct enzyme inhibition assays (e.g., COX-2, HDACs) at 1–100 µM concentrations, using fluorogenic substrates for real-time kinetics .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers .
  • In vivo validation : Use murine models of inflammation or neoplasia, administering the compound intraperitoneally (10–50 mg/kg) and monitoring biomarkers (e.g., TNF-α, IL-6) .

Data Analysis and Conflict Resolution

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability and tissue distribution via LC-MS to identify bioavailability limitations (e.g., rapid hepatic metabolism) .
  • Metabolite identification : Use HRMS/MS to detect phase I/II metabolites that may antagonize or enhance parent compound activity .
  • Dose-response reevaluation : Adjust dosing regimens in vivo to account for differences in compound clearance rates compared to static in vitro conditions .

Tables for Key Data

Parameter Synthetic Optimization Biological Assay
Optimal Reaction Temp.80–100°C ()N/A
HRMS Accuracy Threshold≤ 0.001 Da ( )N/A
IC50 Range (Cancer Cells)N/A5–50 µM ( )
Recommended Solvent for NMRDMSO-d6 ()PBS (pH 7.4) for in vitro assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.